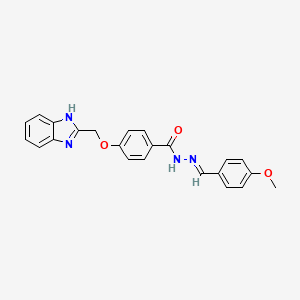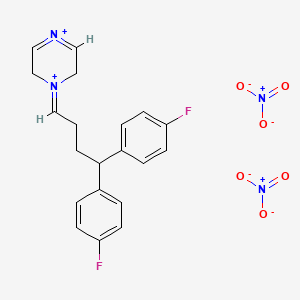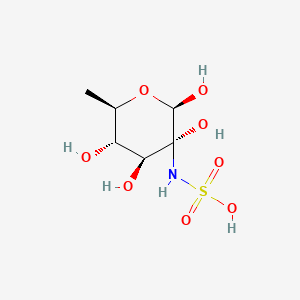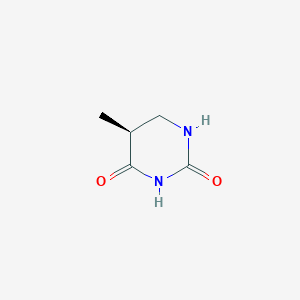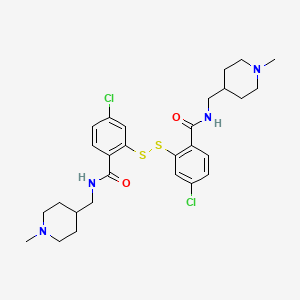
Spirostan-2,3-diol, (2beta,3alpha,5beta,25R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spirostan-2,3-diol, (2beta,3alpha,5beta,25R)- typically involves the extraction of steroidal saponins from plant sources, followed by hydrolysis to obtain the aglycone form. The hydrolysis process can be carried out using acidic or enzymatic methods. For instance, acid hydrolysis using hydrochloric acid or sulfuric acid at elevated temperatures is a common approach. Enzymatic hydrolysis, on the other hand, employs specific enzymes such as beta-glucosidase to cleave the glycosidic bonds.
Industrial Production Methods
Industrial production of Spirostan-2,3-diol, (2beta,3alpha,5beta,25R)- often involves large-scale extraction from plant materials, followed by purification processes such as chromatography. The use of advanced techniques like supercritical fluid extraction and high-performance liquid chromatography (HPLC) ensures high purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Spirostan-2,3-diol, (2beta,3alpha,5beta,25R)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol into corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The hydroxyl groups in the diol can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Spirostan-2,3-diol, (2beta,3alpha,5beta,25R)-, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Spirostan-2,3-diol, (2beta,3alpha,5beta,25R)- has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other steroidal compounds and is used in the study of steroidal chemistry.
Biology: The compound exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, Spirostan-2,3-diol, (2beta,3alpha,5beta,25R)- is investigated for its potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.
Industry: It is used in the production of steroidal drugs and as a raw material in the pharmaceutical industry.
Mecanismo De Acción
The mechanism of action of Spirostan-2,3-diol, (2beta,3alpha,5beta,25R)- involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes, receptors, and signaling pathways, leading to its diverse biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its anti-inflammatory or anti-cancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Diosgenin: Another steroidal sapogenin with similar biological activities.
Sarsasapogenin: Known for its anti-inflammatory and anti-cancer properties.
Tigogenin: Exhibits various pharmacological activities.
Uniqueness
Spirostan-2,3-diol, (2beta,3alpha,5beta,25R)- is unique due to its specific stereochemistry and the presence of hydroxyl groups at the 2 and 3 positions. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
2460-96-0 |
|---|---|
Fórmula molecular |
C27H44O4 |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
(1R,2S,4S,5'R,7S,8R,9S,12S,13S,15S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16-diol |
InChI |
InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-23(31-27)12-20-18-6-5-17-11-21(28)22(29)13-26(17,4)19(18)8-9-25(20,24)3/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21+,22+,23+,24+,25+,26+,27?/m1/s1 |
Clave InChI |
FWCXELAAYFYCSR-KQQCRRBPSA-N |
SMILES isomérico |
C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(C[C@@H]([C@H](C6)O)O)C)C)C)OC1 |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)O)O)C)C)C)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






